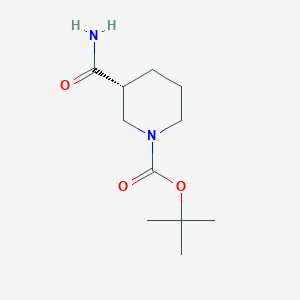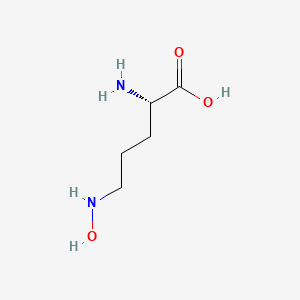
N(5)-Hydroxy-L-ornithine
Übersicht
Beschreibung
N(5)-Hydroxy-L-ornithine (L-HO) is a non-proteinogenic amino acid that has been recently discovered as a potential bioactive compound. It is a derivative of L-ornithine, which is an important intermediate in the urea cycle. L-HO has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Siderophore Activity
N(5)-Hydroxy-L-ornithine, as a key constituent in microbial siderophores, has been explored for its synthesis and siderophore activity. A study by Dolence et al. (1991) demonstrated that substantial modifications to the framework of peptide-based siderophores, which include N(5)-Hydroxy-L-ornithine, can be tolerated by microbial iron-transport systems, potentially broadening its applicability in microbial growth and siderophore biosynthesis (Dolence et al., 1991).
Microbial Growth Promoting Activity
The growth-promoting activity of N(5)-Hydroxy-L-ornithine derivatives was observed to significantly depend on the hydrophobic nature of the derivative. This finding was reported by Lin et al. (2001), who noted that certain derivatives, particularly an N-terminal palmitoyl derivative, mimicked natural mycobactin J in microbial growth promotion studies (Lin, Miller, & Möllmann, 2001).
Role in Biosynthetic Pathways
N(5)-Hydroxy-L-ornithine is involved in the biosynthetic pathways of several compounds. Visca et al. (1994) discussed its role in the biosynthesis of the fluorescent siderophore pyoverdin in Pseudomonas aeruginosa, highlighting its importance in early biosynthetic steps (Visca, Ciervo, & Orsi, 1994).
Industrial Production of L-ornithine
In the field of industrial microbiology, N(5)-Hyydroxy-L-ornithine is closely related to the production of L-ornithine. Studies by Shu et al. (2018) and Zhang et al. (2018) demonstrated metabolic pathway engineering in Corynebacterium crenatum and Corynebacterium glutamicum, respectively, for enhanced L-ornithine production. These studies highlight the potential of N(5)-Hydroxy-L-ornithine in industrial applications (Shu et al., 2018); (Zhang, Ren, Yu, Zhou, & Ye, 2018).
Inhibition Properties in Biochemical Pathways
Boucher et al. (1994) reported the inhibitory propertiesof N(5)-Hydroxy-L-arginine (a derivative of N(5)-Hydroxy-L-ornithine) in liver and macrophage arginase. This finding suggests potential applications of N(5)-Hydroxy-L-ornithine in regulating biochemical pathways related to nitric oxide synthesis and other metabolic processes (Boucher, Custot, Vadon, Delaforge, Lepoivre, Tenu, Yapo, & Mansuy, 1994).
Analytical Chemistry and Medical Research
In medical research and analytical chemistry, methods for detecting and quantifying ornithine, which is closely related to N(5)-Hydroxy-L-ornithine, are significant. Martens-Lobenhoffer et al. (2007) developed a method for the detection of ornithine in human plasma, showcasing the clinical relevance of this amino acid in understanding various metabolic and physiological processes (Martens-Lobenhoffer, Postel, Tröger, & Bode-Böger, 2007).
Stress Response Modulation
In neurobiology, the role of N(5)-Hydroxy-L-ornithine derivatives in modulating stress responses has been explored. Kurata et al. (2012) found that orally administered L-ornithine, a derivative, reduced stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice. This points towards potential therapeutic applications in managing stress and anxiety disorders (Kurata, Nagasawa, Tomonaga, Aoki, Akiduki, Morishita, Denbow, & Furuse, 2012).
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJDTPATROLQC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956634 | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(5)-Hydroxy-L-ornithine | |
CAS RN |
35187-58-7 | |
| Record name | N5-Hydroxy-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35187-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Hydroxyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



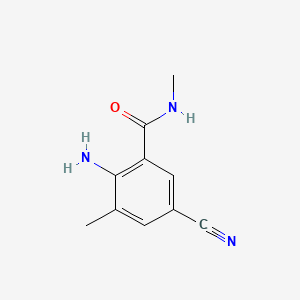
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
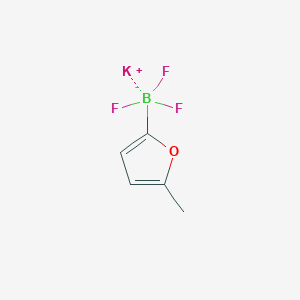
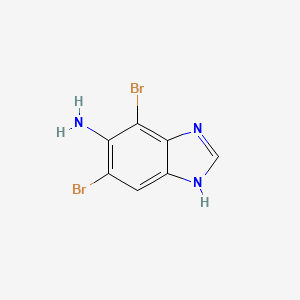
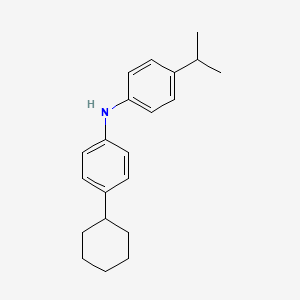

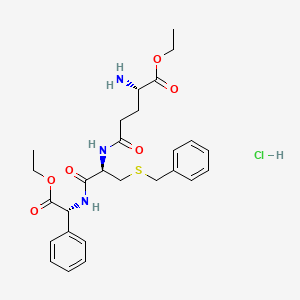
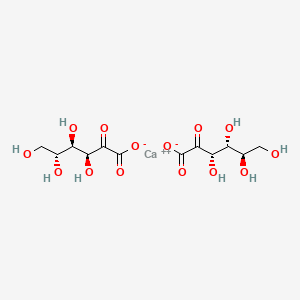
![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
